BenchChemオンラインストアへようこそ!

2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one

Cholinesterase inhibition Alzheimer's disease research Enzymology

Procure the definitive 2-ethyl-2-methyl-disubstituted dihydroquinazolinone (CAS 1012-59-5) for reproducible SAR and assay development. Unlike generic mono-substituted analogs, the unique C2 ethyl/methyl motif establishes distinct steric and lipophilic parameters (LogP ~1.97, TPSA 41.13 Ų) critical for target engagement benchmarking. Validated dual AChE/BChE inhibitor (IC₅₀ 29.4 µM and 58.3 µM respectively)—an essential positive control for cholinesterase HTS platforms. Also serves as a robust starting material for N1-alkylation campaigns, with demonstrated high-yield synthetic routes available. Supplied at ≥98% purity for immediate research deployment.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
CAS No. 1012-59-5
Cat. No. B1351385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one
CAS1012-59-5
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCCC1(NC2=CC=CC=C2C(=O)N1)C
InChIInChI=1S/C11H14N2O/c1-3-11(2)12-9-7-5-4-6-8(9)10(14)13-11/h4-7,12H,3H2,1-2H3,(H,13,14)
InChIKeyHOVBFJHZALSDBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one (CAS 1012-59-5): Core Structure and Procurement Baseline


2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one (CAS 1012-59-5) is a 2,2-disubstituted 2,3-dihydroquinazolin-4(1H)-one derivative with the molecular formula C₁₁H₁₄N₂O and a molecular weight of 190.24 g/mol . It features a bicyclic quinazolinone scaffold bearing distinct ethyl and methyl substituents at the C2 position, which confers specific steric and lipophilic properties (calculated LogP ~1.97, TPSA 41.13 Ų) . The compound is commercially available from multiple vendors at purities typically ≥95–98% [1] and serves as a synthetic building block and pharmacological probe within the broader dihydroquinazolinone chemical space.

Why 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one Cannot Be Simply Replaced by Other Dihydroquinazolinones


Within the 2,3-dihydroquinazolin-4(1H)-one class, even minor alterations to the C2-substituent pattern yield substantial shifts in biological activity, physicochemical profile, and synthetic accessibility [1]. The 2-ethyl-2-methyl disubstituted motif is not merely a structural variant; it defines a distinct set of steric and electronic parameters that directly impact target engagement, as evidenced by cholinesterase inhibition data and computed molecular descriptors [2]. Generic substitution with a 2-mono-substituted or differently disubstituted analog risks introducing uncharacterized potency shifts, altered selectivity, or divergent ADMET properties, thereby undermining experimental reproducibility and data integrity [3].

Quantitative Differentiation Evidence for 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one Against Closest Analogs


AChE Inhibition: 2-Ethyl-2-methyl Substitution vs. 2-Methyl-2-phenyl Substitution

The target compound exhibits an AChE IC₅₀ of 29.4 µM (2.94E+4 nM) [1]. In contrast, the closely related 2-methyl-2-phenyl analog (CAS 957-02-8) demonstrates an AChE IC₅₀ of 20.3 µM (2.03E+4 nM) under identical assay conditions [2]. This 1.45-fold difference in inhibitory potency underscores the functional impact of the C2 substituent composition—ethyl/methyl versus methyl/phenyl—on enzyme active site engagement.

Cholinesterase inhibition Alzheimer's disease research Enzymology

BChE Inhibition: Comparative Potency Against 2-Methyl-2-phenyl Analog

For butyrylcholinesterase (BChE), the target compound displays an IC₅₀ of 58.3 µM (5.83E+4 nM) [1]. The 2-methyl-2-phenyl comparator exhibits a BChE IC₅₀ of 42.5 µM (4.25E+4 nM) [2]. The ~1.37-fold potency differential mirrors the AChE trend and confirms that the ethyl/methyl substitution consistently reduces cholinesterase affinity relative to the methyl/phenyl substitution.

Butyrylcholinesterase Cholinesterase selectivity Drug discovery

Physicochemical Differentiation: LogP and TPSA vs. Common Analogs

The target compound possesses a calculated LogP of 1.97 and a topological polar surface area (TPSA) of 41.13 Ų . Compared to the 2-methyl-2-phenyl analog (LogP ~2.8, TPSA ~41 Ų) [1], the 2-ethyl-2-methyl derivative is significantly less lipophilic (~0.8 LogP units lower). This differential predicts superior aqueous solubility and altered membrane permeability, which may translate into distinct pharmacokinetic behavior in cell-based or in vivo assays.

Lipophilicity ADMET prediction Medicinal chemistry

Cholinesterase Selectivity Profile: Dual AChE/BChE Activity

The target compound demonstrates a dual AChE/BChE inhibitory profile with a selectivity index (SI = AChE IC₅₀ / BChE IC₅₀) of 0.50, indicating modest preference for AChE [1]. In contrast, the 2-methyl-2-phenyl analog exhibits an SI of 0.48 [2]. Both compounds are roughly equipotent across the two cholinesterases. However, more potent derivatives within the same chemical series, such as compound 5f (2-(4-chlorophenyl)-2-methyl derivative), achieve an SI of 2.3 and sub-micromolar potency (AChE IC₅₀ = 1.6 µM) [3], highlighting that the 2-ethyl-2-methyl substitution yields a distinct potency–selectivity trade-off.

Selectivity index Dual inhibition Neurodegeneration

Synthetic Accessibility and Yield Considerations for 2,2-Disubstituted Scaffolds

Literature reports indicate that 2,2-disubstituted dihydroquinazolinones, including the target ethyl/methyl derivative, can be synthesized in excellent yields (98.2–99.5%) using optimized one-pot methodologies [1]. This high synthetic efficiency contrasts with earlier reports of 2-mono-substituted quinazolinones that often required harsh conditions and produced lower yields [2]. The well-established synthetic route for the 2-ethyl-2-methyl variant ensures reliable supply and cost-effective procurement for scale-up studies.

Organic synthesis 2,2-Disubstituted quinazolinones Process chemistry

Optimal Research and Procurement Scenarios for 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one


Cholinesterase Probe Development Requiring Moderate Dual Inhibition

Use the 2-ethyl-2-methyl derivative as a control or comparator compound when establishing structure–activity relationships (SAR) for novel cholinesterase inhibitors. Its dual AChE/BChE activity with IC₅₀ values in the 30–60 µM range [1] provides a benchmark against which more potent analogs (e.g., 5f with IC₅₀ 1.6 µM [2]) can be measured, enabling clear interpretation of substitution effects on potency and selectivity.

Physicochemical Benchmarking for Lipophilicity-Dependent Assays

Employ this compound as a reference standard in ADMET predictive models or cell permeability assays. Its calculated LogP of 1.97 and TPSA of 41.13 Ų position it as a moderately lipophilic, orally bioavailable candidate, facilitating comparisons with more lipophilic analogs (e.g., 2-methyl-2-phenyl derivative, LogP ~2.8) in studies of membrane partitioning, solubility, or non-specific protein binding.

Synthetic Chemistry: Building Block for Further Derivatization

Procure the compound as a starting material for the synthesis of N1-alkylated or N1-benzylated derivatives [3]. The 2-ethyl-2-methyl substitution pattern serves as a stable, well-characterized core that can be elaborated to explore additional SAR dimensions without the confounding influence of the C2 substituent. High reported yields (>98%) [4] for related 2,2-disubstituted DHQ derivatives ensure cost-effective access to multigram quantities for medicinal chemistry campaigns.

Enzymology: Acetylcholinesterase and Butyrylcholinesterase Assay Development

Utilize the compound as a moderately potent, dual inhibitor for validating cholinesterase assay platforms. Its consistent activity across AChE (IC₅₀ 29.4 µM) and BChE (IC₅₀ 58.3 µM) [5] makes it suitable for use as a positive control or for assessing inter-assay variability when developing high-throughput screening (HTS) protocols for Alzheimer's disease drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.